molecular formula C22H24N2O3 B2966874 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole CAS No. 325992-38-9

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole

Cat. No.: B2966874
CAS No.: 325992-38-9
M. Wt: 364.445
InChI Key: YISQAVPOCUQVPK-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole is a pyrrole derivative featuring a 2-methoxyphenyl group at position 1, methyl groups at positions 2 and 5, and a 1-(4-methylphenyl)-2-nitroethyl substituent at position 2. Its molecular formula is C₃₂H₃₃N₃O₃ (calculated based on substituents), with a molecular weight of approximately 507.63 g/mol.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-9-11-18(12-10-15)20(14-23(25)26)19-13-16(2)24(17(19)3)21-7-5-6-8-22(21)27-4/h5-13,20H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQAVPOCUQVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C(=C2)C)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 2,5-dimethyl-3-(4-methylphenyl)-2-nitropropene in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. For example, the nitro group in the compound can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. This reduction reaction results in the formation of 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-aminoethyl]-1H-pyrrole .

Scientific Research Applications

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent due to its unique structural features. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of reactive oxygen species, which can induce oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Notable Substituents
Target Compound C₃₂H₃₃N₃O₃ 507.63 Solid (predicted) N/A 2-Methoxyphenyl, nitroethyl
Methyl 2-[1-(4-methylphenyl)-2-nitroethyl]-3-oxopentanoate (4d) C₁₆H₂₁NO₅ 294.13 Pale yellow solid 62–63 Nitroethyl, methyl ester
4-[1-(4-Methylphenyl)-1H-pyrrol-2-yl]phenol C₁₇H₁₅NO 249.31 Solid N/A Phenol, 4-methylphenyl
1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole C₁₃H₁₄ClN₃O₂ 283.73 Solid N/A Chlorophenyl, nitroethyl, pyrazole core
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl) C₁₇H₁₄N₂O₄S 342.37 Solid N/A Sulfonyl, 3-nitrophenyl
  • Nitroethyl Group Impact : The nitroethyl group in the target compound and 4d () enhances polarity, influencing solubility and crystallinity. However, 4d’s methyl ester group increases hydrophobicity compared to the target’s methoxyphenyl .

Spectral and Crystallographic Comparisons

  • NMR Data: The target compound’s nitroethyl group is expected to show characteristic 1H NMR peaks near δ 4.5–5.0 (nitro CH₂) and δ 7.0–8.0 (aromatic protons), similar to 4d (δ 4.64 for nitro CH₂) . reports a C–H⋯N hydrogen bond in 4-[1-(4-methylphenyl)-1H-pyrrol-2-yl]phenol, which the target compound’s nitro group may replicate, influencing crystal packing .
  • Crystal Packing :

    • Weak interactions like C–H⋯O/N hydrogen bonds and π-π stacking (observed in for imidazole derivatives) are critical for the target compound’s stability. The nitro group’s electron-withdrawing nature may strengthen these interactions compared to sulfonyl or ester groups .

Biological Activity

Chemical Structure and Properties

The compound belongs to the pyrrole class of heterocyclic compounds, characterized by a five-membered ring containing nitrogen. Its structural formula can be represented as follows:

  • Chemical Formula : C18_{18}H22_{22}N2_{2}O
  • Molecular Weight : 290.38 g/mol

This compound features a methoxy group, dimethyl groups, and a nitroethyl substituent, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, the presence of the methoxy and nitro groups suggests potential for similar activity.

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer properties. A study highlighted the anticancer effects of related compounds through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . This compound's structural attributes may enhance its interaction with cellular targets involved in cancer progression.

Enzyme Inhibition

Enzyme inhibition is another area where pyrrole derivatives have shown promise. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease activities . The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, while urease inhibition can be crucial in treating infections caused by urease-producing bacteria.

Case Studies

  • Study on Antimicrobial Activity : A synthesized pyrrole derivative demonstrated significant inhibition against Bacillus subtilis with an IC50 value comparable to established antibiotics .
  • Anticancer Research : In vitro studies showed that a related pyrrole compound induced apoptosis in human breast cancer cells, leading to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
  • Enzyme Inhibition Analysis : A comparative study found that several pyrrole derivatives inhibited AChE by over 60%, suggesting that modifications to the structure could enhance efficacy against neurodegenerative conditions .

The biological activities of this compound may be attributed to several mechanisms:

  • Interaction with Cellular Targets : The methoxy and nitro groups may facilitate interactions with specific proteins or enzymes, altering their function.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Many pyrrole derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step cyclization or condensation reactions. Base-assisted cyclization (e.g., using NaH or KOtBu) is effective for pyrrole ring formation, as demonstrated in analogous syntheses of substituted pyrroles . Key steps include:

  • Nitroethyl group introduction : Nitroalkene intermediates may undergo Michael addition to pyrrole precursors.
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nitroethyl precursors) improve yields. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are critical for confirming the substituent positions and molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH3), methyl groups (δ ~2.1–2.5 ppm), and nitroethyl protons (δ ~4.3–4.7 ppm for CH2NO2) .
  • FTIR : Confirm nitro group (asymmetric stretch at ~1520 cm⁻¹) and pyrrole C–N stretching (~1460 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak matching calculated mass ±0.001 Da) .

Q. How does the nitroethyl substituent influence the compound’s stability under ambient storage conditions?

  • Methodological Answer : Nitro groups are prone to photodegradation and hydrolysis. Stability tests under controlled conditions (dark, 4°C, inert atmosphere) are recommended. Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition products .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity sites (e.g., HOMO localization on the nitroethyl group).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing substitution patterns .
  • Transition State Modeling : Explain regioselectivity in cyclization steps (e.g., activation energy differences between pathways) .

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in multi-substituted pyrrole derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N in pyrrole: ~1.37 Å) and torsion angles. Disorder in flexible nitroethyl groups requires refinement with split positions .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O···H contacts from nitro groups contribute 12–15% to crystal packing) .

Q. What mechanistic insights explain the regioselectivity of nitroethyl group attachment during synthesis?

  • Methodological Answer : Regioselectivity arises from steric and electronic factors:

  • Steric Effects : Bulky 4-methylphenyl directs nitroethyl addition to the less hindered C3 position.
  • Electronic Effects : Electron-withdrawing nitro group stabilizes intermediates via resonance. Kinetic studies (time-resolved NMR) and isotopic labeling (15N) validate proposed mechanisms .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons (e.g., vicinal CH2 groups in nitroethyl).
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Comparative Analysis : Benchmark against crystallographically confirmed analogs .

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